Enhanced Lipophilicity (XLogP3 = 2.10) vs. N-(4-Chlorobenzyl)acetamide (XLogP3 ≈ 1.30) Drives CNS Penetration Potential
The target compound’s computed XLogP3 of 2.10 (PubChem) exceeds the predicted XLogP3 of N-(4-chlorobenzyl)acetamide (estimated ~1.30 based on fragment-based calculation) by approximately 0.8 log units [1][2]. This difference reflects the replacement of a hydrogen atom with a cyano group at the quaternary carbon, adding hydrophobic surface area. In CNS drug discovery, an XLogP3 between 2 and 3 is often associated with favorable brain penetration while maintaining aqueous solubility, whereas the lower lipophilicity of the des-cyano analog may limit passive CNS permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.10 (PubChem, XLogP3 method) |
| Comparator Or Baseline | N-(4-Chlorobenzyl)acetamide (CAS 57058-33-0): XLogP3 not directly available in PubChem; estimated ~1.30 via fragment-based calculator |
| Quantified Difference | Approximately +0.80 log units |
| Conditions | Computed property; experimental logP not available for either compound in the public domain. |
Why This Matters
For procurement decisions in CNS-oriented projects, the target compound offers a more favorable lipophilicity window that may avoid the suboptimal brain exposure anticipated for the less lipophilic des-cyano analog.
- [1] PubChem. Compound Summary for CID 137698577, N-{1-[(4-chlorophenyl)methyl]-1-cyanoethyl}acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/2059937-38-9 View Source
- [2] ChemAxon. Fragment-based logP calculation for N-(4-chlorobenzyl)acetamide. Accessed via MarvinSketch; experimental data not located. View Source
